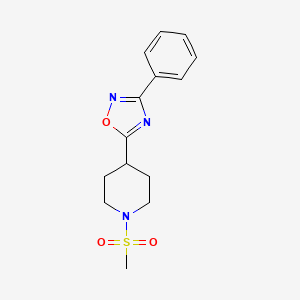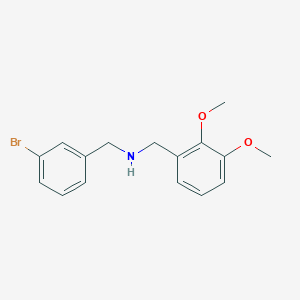
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline (DP-TAT) is a chemical compound that has been found to have potential therapeutic applications due to its ability to interact with the central nervous system.
作用机制
The mechanism of action of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain. It acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline also inhibits the reuptake of dopamine and norepinephrine, leading to increased availability of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been found to have several biochemical and physiological effects in the brain. It reduces the levels of reactive oxygen species and pro-inflammatory cytokines, thereby protecting neurons from oxidative damage and inflammation. 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline also increases the expression of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons.
实验室实验的优点和局限性
One of the major advantages of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline is its high selectivity for dopamine and serotonin receptors, which makes it a promising candidate for the treatment of neurological disorders. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo experiments. Further studies are needed to optimize its formulation and delivery methods.
未来方向
Several future directions can be explored for the development of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline as a potential therapeutic agent. These include the optimization of its pharmacokinetic profile, the identification of its specific molecular targets, and the evaluation of its efficacy in clinical trials. Additionally, the potential of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline as a tool for studying the neurobiology of dopamine and serotonin systems can be explored in further detail.
合成方法
The synthesis of 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-pyridinemethanol with 1,2,3,4-tetrahydroisoquinoline in the presence of a Lewis acid catalyst. The resulting product is then treated with methoxyacetic anhydride to obtain 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline. This method has been optimized to achieve high yields and purity of the final product.
科学研究应用
6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 6,7-dimethoxy-2-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive function and memory retention in animal models.
属性
IUPAC Name |
6,7-dimethoxy-2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-16-9-13-6-8-19(11-14(13)10-17(16)21-2)12-15-5-3-4-7-18-15/h3-5,7,9-10H,6,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITFTVOTZVUGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)
![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)


![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)
![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)
